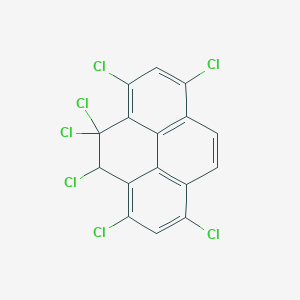![molecular formula C25H34N2O5 B14318717 Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate CAS No. 111541-75-4](/img/structure/B14318717.png)
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is an organic compound with a complex structure that includes a phenyl group, two butoxy groups, a morpholine ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)phenol with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: A compound with a similar core structure but different functional groups.
Linezolid: An organofluorine compound with a morpholine ring and phenyl group.
Uniqueness
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111541-75-4 |
|---|---|
Formule moléculaire |
C25H34N2O5 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
phenyl N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O5/c1-3-5-14-30-23-19-22(27-12-16-29-17-13-27)24(31-15-6-4-2)18-21(23)26-25(28)32-20-10-8-7-9-11-20/h7-11,18-19H,3-6,12-17H2,1-2H3,(H,26,28) |
Clé InChI |
WGHZDANNJVVTOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1NC(=O)OC2=CC=CC=C2)OCCCC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)



![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)


![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
